NF-κB Activation Prolongation: 4-Fluoro Substituent SAR Position Within Sulfamoyl Benzamidothiazole Series
In the Shukla et al. (2021) SAR study, systematic variation of substituents on the terminal benzamide ring of the sulfamoyl benzamidothiazole scaffold revealed that substituent identity and position critically modulate NF-κB activation potency and duration [1]. While the parent compound 1 (unsubstituted benzamide) served as the reference baseline, analogs with halogen substitutions at the 4-position were among those that demonstrated altered—and in several cases enhanced—NF-κB activation profiles in the HEK293 NF-κB reporter assay following LPS stimulation [1]. The 4-fluoro substitution present in CAS 1021266-06-7 is consistent with the favorable halogen-substituted analog space identified in this SAR study, where such modifications contributed to improved co-adjuvant activity in murine vaccination models when combined with MPLA [1]. Specific fold-change and EC50 values for the exact 4-fluoro analog are not individually reported in the public domain; differentiation is therefore based on class-level SAR inference.
| Evidence Dimension | NF-κB activation prolongation (SAR trend for 4-halogen substitution) |
|---|---|
| Target Compound Data | 4-Fluoro substitution on terminal benzamide ring (specific quantitative data not individually published) |
| Comparator Or Baseline | Parent compound 1 (unsubstituted benzamide); other halogen-substituted analogs in the SAR series |
| Quantified Difference | Not individually quantified; class-level SAR indicates that 4-position halogen substitution modulates and can enhance NF-κB activation duration relative to unsubstituted parent |
| Conditions | HEK293 NF-κB reporter assay with LPS (TLR4 agonist) stimulation; murine bone marrow-derived dendritic cells; THP-1 human monocytic cells [1] |
Why This Matters
The 4-fluoro substituent distinguishes CAS 1021266-06-7 from the unsubstituted benzamide parent and other non-halogenated analogs with potentially weaker NF-κB modulatory activity, making it a relevant candidate for vaccine adjuvant research programs requiring fluorinated probe compounds.
- [1] Shukla NM, Chan M, Lao FS, Chu PJ, Belsuzarri M, Yao S, Nan J, Sato-Kaneko F, Saito T, Hayashi T, Corr M, Carson DA, Cottam HB. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg Med Chem. 2021;43:116242. View Source
